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Off-Target Effects of Shmt-IN-1 at High Concentrations: A Technical Guide

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Compound of Interest		
Compound Name:	Shmt-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Shmt-IN-1 is a potent, dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase, key enzymes in one-carbon metabolism crucial for nucleotide synthesis, and cancer cell proliferation. While its on-target effects have been extensively validated, understanding its off-target profile, particularly at high concentrations, is critical for its development as a selective chemical probe and potential therapeutic agent. This technical guide synthesizes the available information on the selectivity of **Shmt-IN-1**, details the experimental protocols used to characterize its activity, and discusses the methodologies for evaluating off-target effects. Despite a comprehensive review of the scientific literature, broadpanel quantitative screening data on the off-target effects of **Shmt-IN-1** at high concentrations are not publicly available. This guide, therefore, focuses on its known on-target activities and provides a framework for assessing potential off-target liabilities.

Introduction to Shmt-IN-1 and One-Carbon Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for methylation reactions.[1][2] Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of



serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[3] This reaction is a primary source of one-carbon units for the cell.[3] In humans, two major isoforms exist: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.[1] Both isoforms are frequently overexpressed in various cancers to meet the high metabolic demands of rapid proliferation, making them attractive targets for anti-cancer therapies.[4][5]

Shmt-IN-1 (also known as SHIN1) is a pyrazolopyran-based small molecule inhibitor designed to be a dual inhibitor of both SHMT1 and SHMT2.[1][4] It acts as a folate-competitive inhibitor, binding to the active site of the enzyme.[4]

On-Target Activity and Potency of Shmt-IN-1

The on-target activity of **Shmt-IN-1** has been demonstrated through various biochemical and cell-based assays. The following table summarizes the reported potency of **Shmt-IN-1** and its active enantiomer, (+)-SHIN1.

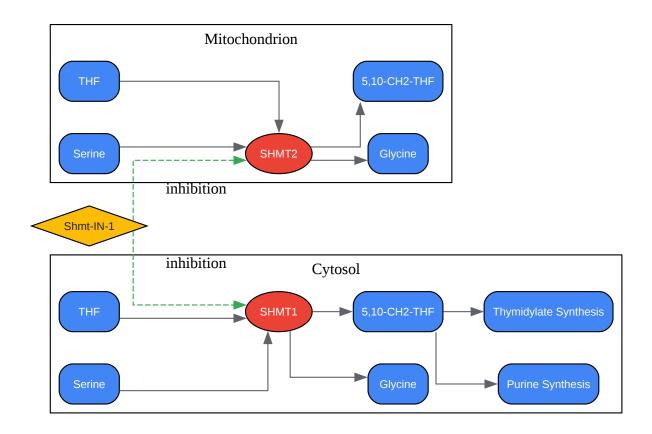
Compound	Target	Assay Type	IC50	Reference
Shmt-IN-1 (racemic)	Plasmodial SHMT	Biochemical	Potent inhibitor	[6]
(+)-SHIN1	Human SHMT1	Biochemical	Potent (nM range)	[4]
(+)-SHIN1	Human SHMT2	Biochemical	Potent (nM range)	[4]
(+)-SHIN1	HCT-116 cells	Cell Growth	870 nM	[4][7]
(+)-SHIN1	SHMT2 knockout cells	Cell Growth	< 50 nM	[7]

Signaling Pathway and Metabolic Consequences of SHMT Inhibition

Inhibition of SHMT1 and SHMT2 by **Shmt-IN-1** has significant downstream effects on cellular metabolism. By blocking the production of 5,10-methylenetetrahydrofolate, **Shmt-IN-1** disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and repair.



This leads to an accumulation of upstream metabolites and a depletion of downstream products.



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Figure 1: Simplified signaling pathway of SHMT inhibition by **Shmt-IN-1**.

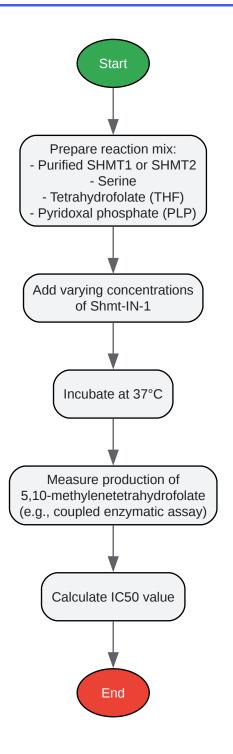
Experimental Protocols for On-Target Validation

The on-target effects of **Shmt-IN-1** are typically validated using a combination of biochemical and cellular assays.

Biochemical SHMT Activity Assay

This assay directly measures the enzymatic activity of purified SHMT1 or SHMT2 in the presence of varying concentrations of the inhibitor.





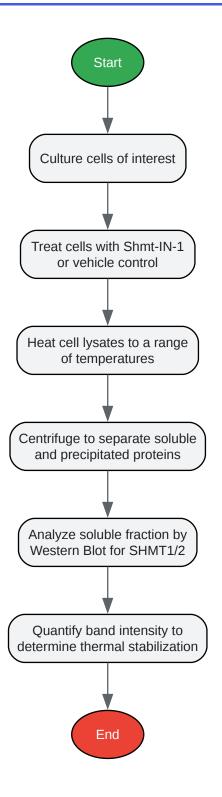
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Figure 2: Workflow for a biochemical SHMT activity assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.





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Figure 3: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Isotope Tracer Metabolomics



This method traces the metabolic fate of labeled substrates (e.g., ¹³C-serine) to quantify the impact of SHMT inhibition on downstream metabolic pathways.

Assessment of Off-Target Effects

A critical aspect of drug development is the comprehensive evaluation of a compound's selectivity. Off-target interactions can lead to unexpected toxicity or side effects. While specific data for **Shmt-IN-1** is lacking in the public domain, the following are standard approaches to assess off-target effects at high concentrations.

Kinome Scanning

For inhibitors that may have activity against kinases, a kinome scan is performed. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration).

Safety Pharmacology Panels (e.g., CEREP Panel)

These are broad panels of in vitro assays that screen a compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes that are known to be associated with adverse drug reactions.[8]

Phenotypic Screening

High-content imaging and other phenotypic screening platforms can be used to assess the effects of a compound on various cellular processes in an unbiased manner. This can reveal unexpected biological activities that may be due to off-target effects.

Discussion and Future Directions

Shmt-IN-1 is a valuable tool for studying the role of SHMT in cancer metabolism. Its on-target effects are well-documented, leading to the disruption of nucleotide synthesis and inhibition of cancer cell proliferation.[4][7] However, the lack of publicly available, comprehensive off-target profiling data, particularly at high concentrations, represents a significant knowledge gap.

For the further development of **Shmt-IN-1** or other pyrazolopyran-based SHMT inhibitors, it is imperative to conduct broad selectivity profiling. This would involve:



- Kinome-wide screening to rule out significant inhibition of protein kinases.
- Screening against a comprehensive safety pharmacology panel to identify potential interactions with other physiologically important targets.
- Cellular thermal shift assays coupled with mass spectrometry (CETSA-MS) to identify novel cellular targets in an unbiased manner.

Such studies would provide a more complete understanding of the selectivity of **Shmt-IN-1** and guide its use as a chemical probe and its potential for further therapeutic development.

Conclusion

Shmt-IN-1 is a potent and selective dual inhibitor of SHMT1 and SHMT2, with well-characterized on-target effects on one-carbon metabolism. While this guide provides a detailed overview of its known activities and the experimental protocols to assess them, the absence of comprehensive off-target screening data at high concentrations in the public literature is a notable limitation. Future studies should focus on broad selectivity profiling to fully elucidate the pharmacological profile of **Shmt-IN-1** and ensure its safe and effective use in research and potential clinical applications.

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